molecular formula C22H34N4O4S B2480457 N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1189704-72-0

N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2480457
CAS No.: 1189704-72-0
M. Wt: 450.6
InChI Key: FXJRASXPRWRBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the attachment of the morpholine sulfonyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups .

Scientific Research Applications

N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine-containing molecules. Examples include:

Uniqueness

N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-cycloheptyl-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4S/c27-22(24-19-6-3-1-2-4-7-19)18-9-12-25(13-10-18)21-20(8-5-11-23-21)31(28,29)26-14-16-30-17-15-26/h5,8,11,18-19H,1-4,6-7,9-10,12-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJRASXPRWRBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.